molecular formula C13H15NO2S B1405604 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 1305711-48-1

5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No. B1405604
CAS RN: 1305711-48-1
M. Wt: 249.33 g/mol
InChI Key: IFVGDMOXXWTPBL-UHFFFAOYSA-N
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Description

“5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15NO2S/c1-13(2,3)9-6-8(7-14-9)10-5-4-7-15-11(10)12(16)17/h4-7,14H,1-3H3,(H,16,17) .

Scientific Research Applications

Mass Spectrometry Analysis

  • Electron impact and chemical ionization mass spectra of compounds related to 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have been studied, revealing fragmentation pathways and stable molecular ions (Klyba et al., 2019).

Synthesis and Reactivity

  • Novel synthesis methods for compounds structurally related to this compound have been developed, demonstrating regio-selectivity and yielding derivatives useful for further chemical synthesis (Nguyen et al., 2009).

Singlet Oxygen Reactions

  • Research has shown the ability of related compounds to react with singlet oxygen, leading to the synthesis of pyrroles used as precursors in the production of compounds like prodigiosin (Wasserman et al., 2004).

Solid-Phase Synthesis Applications

  • The related compound has been used in solid-phase synthesis, demonstrating the potential of this compound in the synthesis of peptide carboxylic acids (Isidro-Llobet et al., 2008).

Synthesis of Heterocyclic Compounds

  • Efficient synthetic routes to new heterocyclic compounds, which can be related to the synthesis of this compound, have been explored (Litvinchuk et al., 2021).

Palladium-Catalysed Arylations

  • Studies on palladium-catalysed direct arylations of thiophene derivatives provide insights into potential synthetic applications for this compound (Smari et al., 2015).

Safety and Hazards

The safety information for “5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” indicates that it has hazard statements H302 and H317 . The precautionary statements are P280 and P305+P351+P338 . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-tert-butyl-3-pyrrol-1-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)10-8-9(11(17-10)12(15)16)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVGDMOXXWTPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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